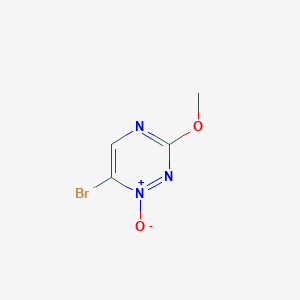
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The addition of a bromine atom at the 6th position, a methoxy group at the 3rd position, and an oxide group at the 1st position further distinguishes this compound
Preparation Methods
The synthesis of 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-6-bromo-1,2,4-triazine with an oxidizing agent can yield the desired 1-oxide derivative. Industrial production methods often involve multi-step synthesis, starting from readily available raw materials and employing various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, depending on the reducing agent used.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition: The triazine ring can participate in cycloaddition reactions, forming various bicyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine and methoxy groups can further modulate these interactions, enhancing the compound’s specificity and potency. Pathways involved may include enzyme inhibition or activation, depending on the context of the application .
Comparison with Similar Compounds
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be compared with other triazine derivatives, such as:
1,2,4-Triazine, 6-chloro-3-methoxy-, 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,2,4-Triazine, 6-bromo-3-ethoxy-, 1-oxide: The ethoxy group provides different chemical properties compared to the methoxy group.
1,2,4-Triazine, 6-bromo-3-methoxy-, 1,2-dioxide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Properties
CAS No. |
63197-10-4 |
|---|---|
Molecular Formula |
C4H4BrN3O2 |
Molecular Weight |
206.00 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4-6-2-3(5)8(9)7-4/h2H,1H3 |
InChI Key |
ZSDYNQHWNNWEPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C([N+](=N1)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



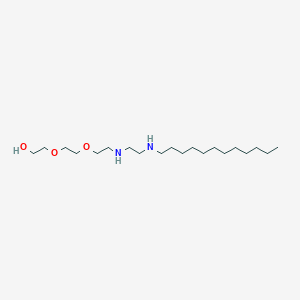
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)

![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

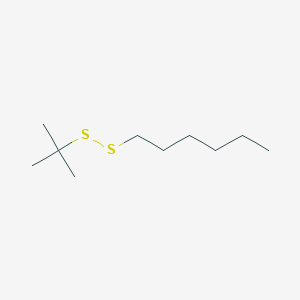
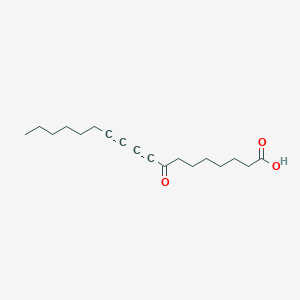


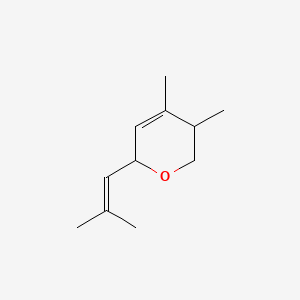
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
